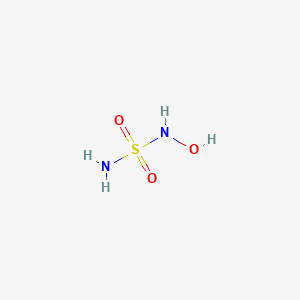
N-hydroxysulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxysulfamide is an organic compound characterized by the presence of both hydroxyl and sulfamide functional groups. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound has gained attention due to its ability to inhibit certain enzymes, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-hydroxysulfamide can be synthesized through several methods. One common approach involves the reaction of chlorosulfonyl isocyanate with hydroxylamine. This reaction proceeds under controlled conditions to yield this compound with high purity . Another method involves the stepwise introduction of alkyl groups on the sulfamide nitrogens using the Mitsunobu reaction with alcohols, followed by deprotection to obtain the desired this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N-hydroxysulfamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-hydroxysulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
N-hydroxysulfamide exerts its effects primarily through the inhibition of enzymes, particularly carbonic anhydrases. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the enzyme’s normal function, leading to various biological effects .
Comparison with Similar Compounds
- N-hydroxyureas
- N-hydroxysulfonamides
- Sulfamides
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making N-hydroxysulfamide a distinct and valuable compound in various applications.
Properties
Molecular Formula |
H4N2O3S |
|---|---|
Molecular Weight |
112.11 g/mol |
InChI |
InChI=1S/H4N2O3S/c1-6(4,5)2-3/h2-3H,(H2,1,4,5) |
InChI Key |
FZTCJYJKHSXPEX-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)(=O)NO |
Synonyms |
N-hydroxysulfamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[(Z)-(5-imino-7-oxo-3-phenyl-6-thiazolo[3,2-a]pyrimidinylidene)methyl]-2-furanyl]benzoic acid](/img/structure/B1256608.png)

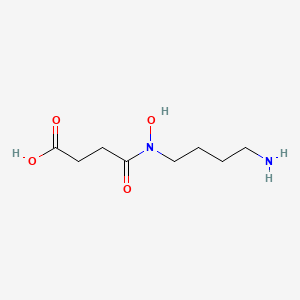
![4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1256612.png)
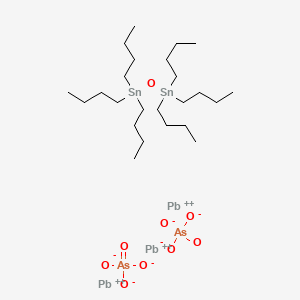
![9-methyl-5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide](/img/structure/B1256616.png)
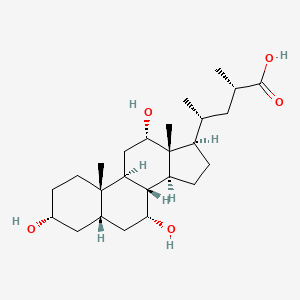
![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1256621.png)

![(2E)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B1256626.png)
![1-[(3,4,5-trimethoxyphenyl)-carbonyl]-1H-indazole-5-amine](/img/structure/B1256628.png)
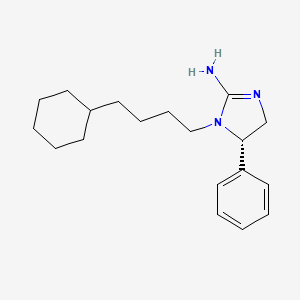
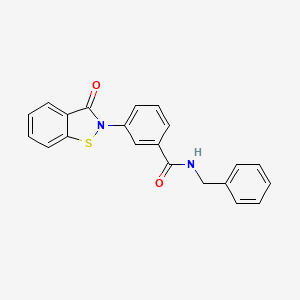
![N-[4-[[[6-(3,5-dimethyl-4-isoxazolyl)-4-quinazolinyl]amino]methyl]phenyl]acetamide](/img/structure/B1256632.png)
